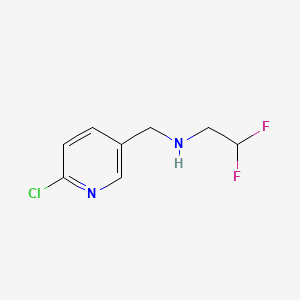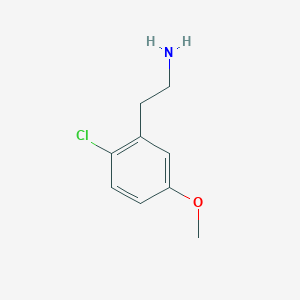
1-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further linked to a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine typically involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate to form 4-(4-nitrophenyl)thiosemicarbazide. This intermediate undergoes a ring closure reaction with carbon disulfide in the presence of potassium hydroxide to yield 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione . The final step involves the guanylation of the thiadiazole derivative using appropriate guanylating agents under mild conditions .
Industrial Production Methods
Industrial production methods for N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to achieve high yields and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
作用机制
The mechanism of action of N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole: This compound shares the thiadiazole core and nitrophenyl group but lacks the guanidine moiety.
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione: Similar in structure but with a thione group instead of a guanidine moiety.
Uniqueness
N’'-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine is unique due to the presence of both the nitrophenyl and guanidine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in chemistry, biology, and medicine .
属性
CAS 编号 |
88541-03-1 |
|---|---|
分子式 |
C9H8N6O2S |
分子量 |
264.27 g/mol |
IUPAC 名称 |
2-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,14) |
InChI 键 |
UURJTGKKVSDSGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N=C(N)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


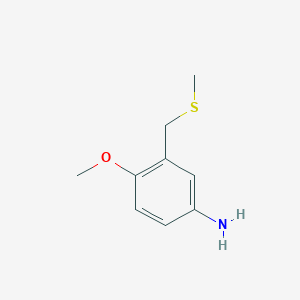
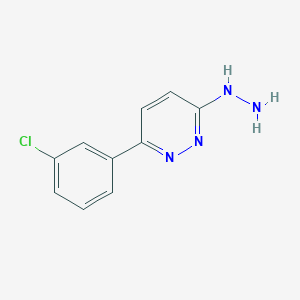

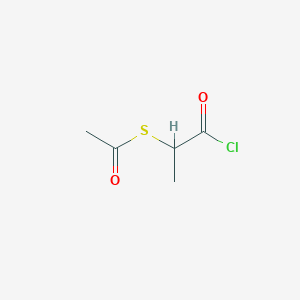
![4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE](/img/structure/B8708466.png)

